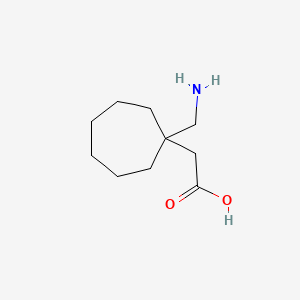

1-(Aminomethyl)cycloheptaneacetic acid

Übersicht

Beschreibung

1-(Aminomethyl)cycloheptaneacetic acid, also known as gabapentin, is a white to off-white crystalline solid . It is described as having a molecular formula of C9H17NO2 and a molecular weight of 171.24 . Gabapentin is used in the treatment of cerebral diseases including epilepsy, hypokinesia, and cranial trachmas .

Synthesis Analysis

Gabapentin can be produced from its hydrochloric salt in an anhydrous medium . The process involves dissolving gabapentin hydrochloride in a non-aqueous organic solvent in which gabapentin is insoluble to obtain a solution of gabapentin hydrochloride . An epoxide is then added to the solution to remove the chloride ions, thereby precipitating gabapentin out of the solution as a white solid .Molecular Structure Analysis

Gabapentin is structurally related to the neurotransmitter GABA (gamma-aminobutyric acid) but it does not modify GABAA or GABAB radioligand binding, it is not converted metabolically into GABA or a GABA agonist, and it is not an inhibitor of GABA uptake or degradation . The chemical structure of gabapentin is derived from the addition of a lipophilic cyclohexyl group to the backbone of GABA .Chemical Reactions Analysis

The chemical reactions of gabapentin involve the conversion of gabapentin hydrochloride into gabapentin . This process involves the dissolution of gabapentin hydrochloride in a solvent in which the gabapentin hydrochloride and the gabapentin are completely soluble . An amine is then added to the resultant solution which salifies the chloride ion, making it soluble, and thus allowing the precipitation of gabapentin .Physical And Chemical Properties Analysis

Gabapentin is a crystalline substance and freely soluble in water, alkaline and acidic solutions . It has a molecular weight of 171.34 and two pKa values of 3.68 and 10.70 . Therefore, at physiological pH, gabapentin exists in the form of a zwitterion .Wissenschaftliche Forschungsanwendungen

Gabapentin and Pain Management

Gabapentin, chemically known as 1-aminomethyl-cyclohexaneacetic acid, is primarily noted for its role in pain management. It exhibits antihyperalgesic properties and is effective in treating neuropathic pain as well as postoperative pain following procedures like spinal surgery and hysterectomy. Its unique mechanism of action differentiates it from other pain management drugs (Chang et al., 2014).

Crystal Structure and Bonding

The crystal structure of gabapentin involves extensive hydrogen bonding, which is pivotal in its action as a zwitterion in the solid state. This structural characteristic is crucial to its efficacy and stability (Ibers, 2001).

Bioconversion in Drug Synthesis

1-Cyanocyclohexaneacetic acid, a derivative of gabapentin, is critical for the synthesis of the antiepileptic agent gabapentin. The use of Pichia pastoris for producing nitrilase whole cell catalysts represents a novel manufacturing route, offering improved levels of reusability and thermostability for industrial applications (Shen et al., 2020).

Synthetic Applications

Gabapentin's derivatives have been explored in various synthetic applications, such as the creation of β-amino acids and Schiff base ligands. These derivatives have been utilized in studies focused on antioxidant properties and selective enzyme inhibition, showcasing the compound's versatility beyond its primary medical uses (Ikram et al., 2015).

Structural Studies and Conformations

The conformational preferences of β-amino acid residues, including those of gabapentin, have been extensively studied. These investigations have provided valuable insights into the molecule's structural characteristics and its applications in peptide synthesis (Vasudev et al., 2008).

Enzymatic Production in Drug Intermediates

Gabapentin's key intermediates, such as 1-cyanocyclohexaneacetic acid, can be efficiently produced through bioprocesses involving amidase from specific bacterial strains. This production method is notable for its high substrate-to-catalyst ratio and space-time yield, further illustrating the compound's industrial relevance (Wu et al., 2016).

Safety And Hazards

According to the safety data sheet, if gabapentin comes into contact with the skin or eyes, it should be rinsed immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is recommended to use personal protective equipment as required and avoid dust formation .

Eigenschaften

IUPAC Name |

2-[1-(aminomethyl)cycloheptyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-8-10(7-9(12)13)5-3-1-2-4-6-10/h1-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNASYICBPHSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212952 | |

| Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)cycloheptaneacetic acid | |

CAS RN |

63562-03-8 | |

| Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063562038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Aminomethyl)cycloheptaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(12S,19R,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1238564.png)

![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)

![ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B1238571.png)

![(5R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1238572.png)

![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxy-phenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1238573.png)